1,3,6,8-Tétraphénylpyrène

Vue d'ensemble

Description

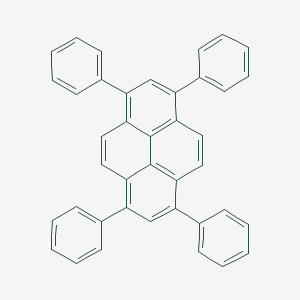

1,3,6,8-Tetraphenylpyrene: is an organic compound with the molecular formula C40H26 . It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a pyrene core substituted with four phenyl groups at the 1, 3, 6, and 8 positions. This compound is known for its unique photophysical properties, including high fluorescence quantum yield and stability, making it a valuable material in various scientific and industrial applications .

Applications De Recherche Scientifique

1,3,6,8-Tetraphenylpyrene has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various analytical techniques due to its high fluorescence quantum yield and stability.

Biology: The compound is employed in bioimaging and as a fluorescent marker in biological assays.

Medicine: Research is ongoing to explore its potential use in photodynamic therapy and as a diagnostic tool.

Mécanisme D'action

Target of Action

1,3,6,8-Tetraphenylpyrene (TPPy) is a discotic molecule that has been used to promote liquid-crystalline fluorescent columns . The primary targets of TPPy are the molecular structures that can form these columns, which are typically found in liquid crystal displays and other optoelectronic devices .

Mode of Action

TPPy interacts with its targets through π-π stacking interactions, a type of non-covalent interaction between aromatic rings . This allows TPPy to stack with other similar molecules and form columnar structures . The presence of flexible lateral side chains in TPPy allows for easy substitution, enhancing its interaction with its targets .

Biochemical Pathways

It is known that the formation of columnar structures by tppy can affect the optical properties of the material, leading to changes in fluorescence . This could potentially impact various biochemical pathways related to light absorption and emission.

Result of Action

The primary result of TPPy’s action is the formation of columnar structures that exhibit unique optical properties . These structures can emit light when subjected to mechanical stress, a property known as piezochromic luminescence . This makes TPPy a promising material for the development of new optoelectronic devices.

Analyse Biochimique

Biochemical Properties

1,3,6,8-Tetraphenylpyrene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures, making 1,3,6,8-Tetraphenylpyrene a useful tool for studying enzyme kinetics and protein folding.

Cellular Effects

The effects of 1,3,6,8-Tetraphenylpyrene on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 1,3,6,8-Tetraphenylpyrene can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 1,3,6,8-Tetraphenylpyrene exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, 1,3,6,8-Tetraphenylpyrene can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,3,6,8-Tetraphenylpyrene over time are crucial factors in its biochemical analysis . In laboratory settings, it has been observed that 1,3,6,8-Tetraphenylpyrene remains stable under controlled conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that 1,3,6,8-Tetraphenylpyrene can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 1,3,6,8-Tetraphenylpyrene vary with different dosages in animal models . At low doses, it can enhance cellular functions and promote metabolic activity. At high doses, 1,3,6,8-Tetraphenylpyrene can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in adverse effects.

Metabolic Pathways

1,3,6,8-Tetraphenylpyrene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence the levels of metabolites and alter metabolic flux, thereby impacting the overall metabolic state of cells. The compound’s interactions with metabolic enzymes can lead to the production of reactive intermediates, which can further modulate cellular metabolism.

Transport and Distribution

The transport and distribution of 1,3,6,8-Tetraphenylpyrene within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of 1,3,6,8-Tetraphenylpyrene can influence its biochemical effects, as its presence in specific cellular regions can modulate local biochemical reactions.

Subcellular Localization

1,3,6,8-Tetraphenylpyrene exhibits distinct subcellular localization patterns, which can affect its activity and function . It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 1,3,6,8-Tetraphenylpyrene within subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.

Méthodes De Préparation

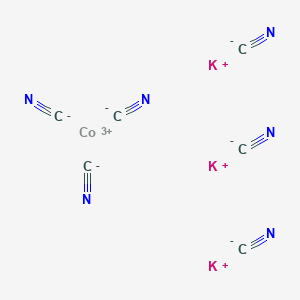

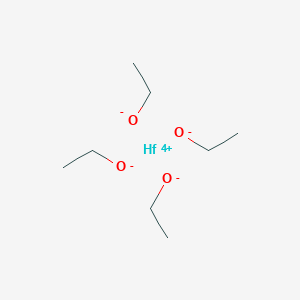

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetraphenylpyrene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This method typically uses 1,3,6,8-tetrabromopyrene as the starting material, which is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 1,3,6,8-tetraphenylpyrene are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,6,8-Tetraphenylpyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrene derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.

Comparaison Avec Des Composés Similaires

1,3,6,8-Tetraalkoxypyrene: Similar in structure but with alkoxy groups instead of phenyl groups.

1,3,6,8-Tetrabromopyrene: A precursor in the synthesis of 1,3,6,8-tetraphenylpyrene.

1,3,6,8-Tetraaryloxypyrene: Substituted with aryloxy groups.

Uniqueness: 1,3,6,8-Tetraphenylpyrene is unique due to its high fluorescence quantum yield and stability, which are superior to many other pyrene derivatives. Its ability to undergo various chemical modifications also makes it a versatile compound for different applications .

Propriétés

IUPAC Name |

1,3,6,8-tetraphenylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJHJHYRYHIWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292632 | |

| Record name | 1,3,6,8-tetraphenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13638-82-9 | |

| Record name | 13638-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetraphenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetraphenylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes TPPy special in terms of its luminescent properties?

A1: TPPy exhibits remarkable fluorescence, both in solution and in the solid state. This fluorescence can be influenced by various factors, including its molecular packing and interactions with its environment. For instance, research has demonstrated that TPPy derivatives with amide groups can exhibit piezochromic luminescence, meaning their emission color changes upon the application of pressure. This phenomenon is attributed to pressure-induced alterations in the hydrogen-bond-directed packing of these molecules. []

Q2: How do structural modifications of TPPy influence its luminescence?

A2: Introducing different substituents to the TPPy core significantly impacts its photophysical properties. For example, incorporating 1,4-dithiafulvenyl (DTF) groups alters TPPy's absorption, emission, and electrochemical behaviors. These effects depend on the specific substitution pattern and the alkyl side chains attached to the DTF units. [] Similarly, studies with phenyl-substituted TPPy derivatives have revealed the impact of substitution on the molecule's triplet-triplet absorption spectrum. [, ]

Q3: Can TPPy form complexes with other molecules, and how does this affect its properties?

A3: Yes, TPPy can interact with other molecules, leading to the formation of complexes that modify its properties. Studies have shown that TPPy forms fluorescent complexes with N,N-dimethylaniline, and the formation of these complexes is influenced by the substitution pattern on the TPPy core. [] Additionally, research on fluorescence quenching of TPPy by tertiary aliphatic amines highlights the role of steric and electronic factors in these interactions. The shape and size of the amine significantly influence its ability to quench TPPy's fluorescence, indicating the importance of steric effects in complex formation. []

Q4: Has TPPy been used in the development of advanced materials?

A4: Absolutely! TPPy's unique properties make it a promising building block for various materials. One example is its incorporation into mesostructured organosilica films, resulting in materials with efficient visible-light emission. [] Additionally, researchers have successfully fabricated ambipolar field-effect transistors (FETs) using TPPy single crystals. These transistors exhibit balanced electron and hole mobilities, opening exciting possibilities for applications in organic electronics and light-emitting devices. []

Q5: Can TPPy participate in energy transfer processes?

A5: Yes, TPPy has proven to be an effective energy acceptor in triplet-triplet annihilation (TTA) upconversion systems. In these systems, a sensitizer molecule absorbs low-energy photons and transfers its triplet excited state energy to TPPy. Two TPPy molecules in their triplet states can then interact, resulting in one TPPy molecule being promoted to a higher energy singlet state, which can then emit a higher energy photon. This process effectively converts lower energy light into higher energy light and has potential applications in solar energy harvesting and bioimaging. []

Q6: Are there any computational studies on TPPy?

A6: Researchers have employed computational chemistry to gain deeper insights into TPPy's properties. Theoretical calculations have been used to understand the phenyl substitution effects on TPPy's triplet-triplet absorption spectra, demonstrating the power of computational methods in predicting and explaining experimental observations. [, ]

Q7: What is the significance of studying the rotational dynamics of TPPy?

A7: Understanding the rotational dynamics of TPPy in different environments provides valuable information about its size, shape, and interactions with surrounding molecules. Researchers have used techniques like picosecond fluorescence anisotropy decay to investigate the rotation of TPPy in supercritical CO2 and various liquid solvents. These studies help to elucidate the fundamental behavior of TPPy in different media and can inform its application in areas like supercritical fluid chromatography and reactions in supercritical fluids. []

Q8: Has TPPy been investigated for its use in organic light-emitting field-effect transistors (OLEFETs)?

A8: Yes, TPPy's electroluminescent properties have led to its exploration in OLEFETs. Researchers have used a local doping method to understand the carrier recombination and electroluminescence emission regions within TPPy-based OLEFETs. This research helps to optimize the performance of these devices for potential applications in displays and lighting. []

Q9: Are there any known environmental concerns associated with TPPy?

A9: While the research papers provided don't explicitly address the environmental impact of TPPy, it's important to acknowledge that as a polycyclic aromatic hydrocarbon, responsible handling and disposal are crucial. Investigating its biodegradability and potential ecotoxicological effects is essential to ensure its safe and sustainable use. This highlights the importance of considering the entire life cycle of TPPy, from synthesis to disposal, to minimize its environmental footprint.

Q10: Where can I find additional resources and information on 1,3,6,8-Tetraphenylpyrene?

A10: You can explore the following resources for further information:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.